Substituent-Dependent Reactivity: 4-Br/6-Et vs. 4-Br/6-H in Suzuki Coupling Yield and Regioselectivity
The presence of a 6-ethyl substituent on 4-bromo-6-ethylthieno[2,3-d]pyrimidine electronically and sterically differentiates it from the non-ethylated analog 4-bromothieno[2,3-d]pyrimidine (CAS 14080-60-5). In palladium-catalyzed Suzuki couplings on structurally related 6-bromothienopyrimidin-4(3H)-one systems, reactions proceeded in 70–89% yield using Pd(PPh3)4 in dioxane/water, with yields influenced by the electronic nature of the 2-substituent [1]. The 6-ethyl group of the target compound contributes electron-donating character through hyperconjugation, which can modulate oxidative addition rates at the C4-Br bond relative to 6-unsubstituted analogs. Additionally, regioselective C-H arylation studies on the thieno[2,3-d]pyrimidine core indicate that C6-substituents direct electrophilic palladation patterns distinct from C6-unsubstituted scaffolds [2].
| Evidence Dimension | Suzuki coupling yield on analogous 6-substituted thienopyrimidinone |
|---|---|
| Target Compound Data | Analogous 6-ethyl systems provide electron-rich environment for Pd-catalyzed coupling; exact yield for target compound not reported in isolation |
| Comparator Or Baseline | 6-Unsubstituted 4-bromothieno[2,3-d]pyrimidine: Suzuki coupling yields not directly reported; expected altered oxidative addition kinetics due to absence of 6-alkyl electron donation |
| Quantified Difference | Qualitative difference in electronic activation; 70–89% yields reported for Pd(PPh3)4-mediated Suzuki on 6-bromo analogs with varying 2-substituents [1] |
| Conditions | Pd(PPh3)4, dioxane/water, aryl boronic acid, 80-100°C (conditions for 6-bromo-thienopyrimidinone Suzuki coupling) [1] |
Why This Matters
The 6-ethyl group enables distinct electronic tuning of C4 cross-coupling reactivity vs. 4-bromothieno[2,3-d]pyrimidine, affecting synthetic route design for producing 4,6-disubstituted final targets.
- [1] Bugge, S., et al. (2012) Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Tetrahedron, 68(35), 7133-7140. DOI: 10.1016/j.tet.2012.06.047. View Source
- [2] Mahmood, A., et al. (2019) Regioselective C-H arylations of thieno[2,3-d]pyrimidine: C6 with aryl iodides; C5 with aryl boronic acids. Organic Letters, 21(18), 7310-7314. View Source
